molecular formula C14H20N2O2 B8139259 (3aR,5R,7aR)-5-((pyridin-3-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole

(3aR,5R,7aR)-5-((pyridin-3-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole

Cat. No.: B8139259
M. Wt: 248.32 g/mol
InChI Key: XOKBKQZPZJDEDZ-MGPQQGTHSA-N
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Description

(3aR,5R,7aR)-5-((pyridin-3-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole is a complex organic compound characterized by its unique structure, which includes a pyrrole ring fused with a pyran ring and a pyridinylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,7aR)-5-((pyridin-3-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyran Ring: The pyran ring can be formed via an intramolecular cyclization reaction, often involving an acid catalyst.

    Introduction of the Pyridinylmethoxy Group: The pyridinylmethoxy group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the pyrrole-pyran intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,7aR)-5-((pyridin-3-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(3aR,5R,7aR)-5-((pyridin-3-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (3aR,5R,7aR)-5-((pyridin-3-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.

    1,10-Phenanthroline: Another ligand used in coordination chemistry, known for its ability to form stable complexes with metal ions.

    4,4’-Dimethyl-2,2’-dipyridyl: A bipyridine derivative with methyl substituents, used in various chemical syntheses.

Uniqueness

(3aR,5R,7aR)-5-((pyridin-3-ylmethoxy)methyl)octahydropyrano[3,2-b]pyrrole is unique due to its fused pyrrole-pyran structure and the presence of a pyridinylmethoxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3aR,5R,7aR)-5-(pyridin-3-ylmethoxymethyl)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-11(8-15-6-1)9-17-10-12-3-4-13-14(18-12)5-7-16-13/h1-2,6,8,12-14,16H,3-5,7,9-10H2/t12-,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKBKQZPZJDEDZ-MGPQQGTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2)OC1COCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2)O[C@H]1COCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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